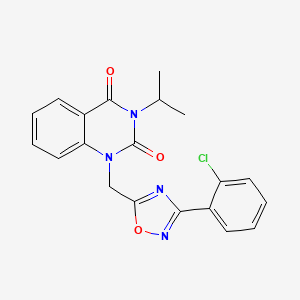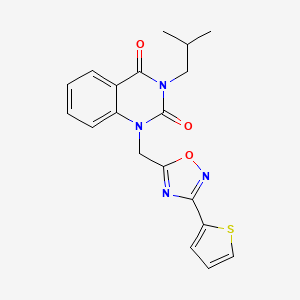
Magnesium, bromo(3-bromophenyl)-
描述
Magnesium, bromo(3-bromophenyl)- is an organometallic compound that contains a magnesium atom bonded to a 3-bromophenyl group and a bromine atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds. It is commonly used as a Grignard reagent, which is a class of compounds widely employed in organic chemistry for various synthetic transformations.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium, bromo(3-bromophenyl)- can be synthesized through the reaction of 3-bromobromobenzene with magnesium metal in the presence of an aprotic solvent such as diethyl ether or tetrahydrofuran. The reaction typically involves the following steps:
Activation of Magnesium: Magnesium turnings are activated by adding a small amount of iodine or by mechanical stirring.
Reaction with 3-Bromobromobenzene: The activated magnesium is then reacted with 3-bromobromobenzene under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent.
The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo(3-bromophenyl)- follows similar principles but on a larger scale. The process involves:
Large-Scale Activation of Magnesium: Using mechanical or chemical methods to activate magnesium turnings.
Controlled Addition of 3-Bromobromobenzene: The 3-bromobromobenzene is added gradually to the activated magnesium in a large reactor vessel equipped with cooling systems to manage the exothermic reaction.
Purification: The resulting Grignard reagent is purified by distillation or crystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Magnesium, bromo(3-bromophenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo substitution reactions with electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Solvents: Aprotic solvents like diethyl ether and tetrahydrofuran are commonly used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Produced through coupling reactions.
Substituted Aromatics: Result from substitution reactions with various electrophiles.
科学研究应用
Magnesium, bromo(3-bromophenyl)- has diverse applications in scientific research, including:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of magnesium, bromo(3-bromophenyl)- involves the formation of a highly reactive nucleophilic species that can attack electrophilic centers in other molecules. The magnesium atom coordinates with the solvent molecules, stabilizing the Grignard reagent and facilitating its reactivity. The compound primarily targets carbonyl groups, leading to the formation of new carbon-carbon bonds through nucleophilic addition.
相似化合物的比较
Magnesium, bromo(3-bromophenyl)- can be compared with other Grignard reagents such as phenylmagnesium bromide and methylmagnesium chloride. While all these compounds share similar reactivity patterns, magnesium, bromo(3-bromophenyl)- is unique due to the presence of the 3-bromophenyl group, which can influence the electronic and steric properties of the reagent. This uniqueness makes it particularly useful in specific synthetic applications where the 3-bromophenyl moiety is desired.
Similar Compounds
Phenylmagnesium Bromide: Contains a phenyl group instead of a 3-bromophenyl group.
Methylmagnesium Chloride: Contains a methyl group and a chlorine atom instead of a 3-bromophenyl group and a bromine atom.
Magnesium Bromide: A simpler compound without the organic moiety.
属性
IUPAC Name |
magnesium;bromobenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGHCVMWTQXPOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-difluorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045600.png)
![N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045601.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3045603.png)




![2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-](/img/structure/B3045609.png)
![4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B3045610.png)
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)
![Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)-](/img/structure/B3045612.png)


